molecular formula C15H18N4OS2 B13368412 6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368412
M. Wt: 334.5 g/mol
InChI Key: BARIDKYDOBPVCM-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethylsulfanyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve moderate temperatures (50-100°C) and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: This compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.

    Medicine: Its pharmacological activities include enzyme inhibition (e.g., carbonic anhydrase inhibitors) and antioxidant properties, which are valuable in treating various diseases.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their function. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but lacks the dimethylphenoxy and ethylsulfanyl groups.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different fusion permutations of the triazole and thiadiazine rings.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: This compound has a different arrangement of the triazole and thiadiazine rings.

Uniqueness

6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the dimethylphenoxy and ethylsulfanyl groups, which enhance its pharmacological activities and chemical reactivity. These substituents contribute to its ability to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C15H18N4OS2

Molecular Weight

334.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS2/c1-4-21-9-13-16-17-15-19(13)18-14(22-15)8-20-12-6-5-10(2)11(3)7-12/h5-7H,4,8-9H2,1-3H3

InChI Key

BARIDKYDOBPVCM-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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